Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

Catalog No.
S14359614
CAS No.
57958-47-1
M.F
C18H27NO4
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)ami...

CAS Number

57958-47-1

Product Name

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C18H27NO4/c1-3-22-17(20)11-14-19(15-12-18(21)23-4-2)13-10-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3

InChI Key

NSGQKWOLICRDEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCC1=CC=CC=C1)CCC(=O)OCC

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is a complex organic compound with the molecular formula C₁₈H₂₇NO₄ and a molecular weight of approximately 321.411 g/mol. This compound features a unique structure that combines an ethyl ester with an amino group, making it of interest in various chemical and biological contexts. It is characterized by the presence of both a phenylethyl group and an ethoxy-oxopropyl moiety, contributing to its potential reactivity and biological activity .

The chemical reactivity of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate can be influenced by its functional groups. Common reactions may include:

  • Esterification: The compound can undergo reactions with alcohols to form new esters.
  • Hydrolysis: In the presence of water or acidic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Amination: The amino group may participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions make it a versatile intermediate in organic synthesis.

Research on the biological activity of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate is limited, but compounds with similar structures often exhibit significant pharmacological properties. Potential activities could include:

  • Antimicrobial: Similar compounds have shown effectiveness against various bacterial strains.
  • Antitumor: Some derivatives are investigated for their ability to inhibit cancer cell growth.
  • Neuroactive: The phenylethyl moiety suggests potential interactions with neurotransmitter systems.

Further studies are necessary to elucidate its specific biological effects.

The synthesis of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate typically involves several steps, including:

  • Formation of Ethoxy Propanoyl Intermediate: Starting materials such as ethyl propanoate and ethoxyacetone can be reacted under acidic conditions.
  • Amination Reaction: The intermediate can then be reacted with 2-phenylethylamine to introduce the amino group.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods highlight the compound's complexity and the need for careful control during synthesis .

Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate has potential applications in:

  • Pharmaceutical Development: As a precursor or active ingredient in drug formulations targeting specific diseases.
  • Chemical Research: Used as a reagent in organic synthesis for developing new compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate focus on its binding affinity and reactivity with biological targets such as enzymes or receptors. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate, including:

Compound NameStructure HighlightsUnique Features
Ethyl N-(3-ethoxy-3-oxopropyl)-N-(2-methylphenethyl)-beta-alaninateContains a methyl group instead of phenylethylPotentially different pharmacological profile
Ethyl 3-(3-methoxypropylamino)-2-methylpropanoateFeatures a methoxy groupMay exhibit different solubility and reactivity
Ethyl 4-(4-fluorophenethyl)aminobutanoateContains a fluorinated aromatic ringDifferent electronic properties affecting reactivity

These comparisons emphasize the uniqueness of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate in terms of its specific functional groups and potential applications. Each compound's unique features contribute to distinct biological activities and chemical behaviors, making them suitable for various research and industrial applications.

Nucleophilic Substitution Strategies in β-Alanine Ester Functionalization

Nucleophilic substitution plays a pivotal role in introducing the (3-ethoxy-3-oxopropyl) moiety to the β-alanine ester backbone. The reaction typically involves displacing a leaving group (e.g., halide or sulfonate) on a β-alanine derivative with a nucleophile containing the ethoxy-oxopropyl chain. For instance, ethyl β-alanine hydrochloride can react with sodium ethoxide-activated 3-ethoxy-3-oxopropyl bromide in anhydrous dimethylformamide at 60°C, yielding the intermediate ethyl 3-(3-ethoxy-3-oxopropylamino)propanoate.

The reaction’s efficiency depends on the electron-withdrawing nature of the ester group, which polarizes the β-alanine’s amine, enhancing its nucleophilicity. Studies show that substituting the β-alanine’s α-hydrogen with an electron-donating group reduces steric hindrance, accelerating substitution rates by 40%. However, competing side reactions, such as over-alkylation or ester hydrolysis, require careful pH control (optimal range: 8.0–9.5) and the use of aprotic solvents.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

ParameterCondition ACondition BCondition C
SolventDMFTHFAcetonitrile
Temperature (°C)604570
Reaction Time (h)8126
Yield (%)786572

Source: Adapted from optimized protocols in β-alanine ester functionalization.

Michael Addition Approaches for N-Alkylation Optimization

The N-alkylation of the intermediate ethyl 3-(3-ethoxy-3-oxopropylamino)propanoate with 2-phenylethyl groups is efficiently achieved via Michael addition. This method leverages the conjugate addition of amines to α,β-unsaturated esters. For example, reacting the intermediate with 2-phenylethyl acrylate in tetrahydrofuran under basic conditions (1.2 eq. potassium tert-butoxide) at 25°C produces the target compound with 85% enantiomeric excess.

Key advantages of this approach include:

  • Stereochemical Control: Chiral auxiliaries like (R)-BINOL improve enantioselectivity, achieving up to 92% ee.
  • Minimized Side Reactions: Using bulky bases (e.g., DBU) suppresses premature ester hydrolysis.
  • Scalability: Milligram-to-kilogram scalability has been demonstrated in batch reactors with yields exceeding 80%.

Recent advancements employ flow chemistry to enhance mixing efficiency, reducing reaction times from 12 hours to 90 minutes while maintaining yields above 75%.

Continuous Flow Reactor Adaptations for Industrial-Scale Production

Transitioning from batch to continuous flow reactors addresses bottlenecks in large-scale synthesis. A two-stage flow system has been developed, where:

  • Stage 1: β-Alanine ester functionalization occurs in a packed-bed reactor filled with immobilized lipase catalysts (e.g., Candida antarctica Lipase B), operating at 50°C and 10 bar.
  • Stage 2: N-Alkylation proceeds in a microfluidic reactor with residence time controlled to ±5 seconds, achieving 89% conversion.

Table 2: Performance Metrics of Continuous vs. Batch Systems

MetricBatch ReactorFlow Reactor
Annual Capacity (kg)5002,000
Purity (%)9598
Energy Consumption (kWh/kg)12075

Source: Industrial pilot data from enzymatic cascade systems.

Challenges persist in catalyst deactivation (20% loss after 100 hours) and downstream purification. Advances in heterogeneous catalysis, such as silica-supported palladium nanoparticles, show promise in extending catalyst lifespans to 300 hours.

The molecular structure of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate (molecular formula C₁₈H₂₇NO₄, molecular weight 321.4 g/mol) exemplifies sophisticated bivalent ligand design principles that have revolutionized understanding of dopamine transporter inhibition mechanisms [1]. This compound incorporates dual pharmacophoric elements connected through a flexible alkyl spacer, positioning it within the emerging class of multivalent neurotransmitter transporter inhibitors [2].

Bivalent ligand design represents a paradigm shift from traditional monovalent approaches, where compounds incorporating two receptor-interacting moieties linked by a flexible chain exhibit profoundly enhanced binding affinity compared to their monovalent components [2]. Research has demonstrated that molecules possessing two substrate-like phenylalkylamine moieties linked by progressively longer aliphatic spacers act as progressively more potent dopamine transporter inhibitors rather than substrates [2]. The phenylethyl group present in ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate serves as one such pharmacophoric head, while the ethyl ester terminus provides the second interactive moiety [1].

Systematic structure-activity relationship studies reveal that optimal spacer length significantly influences inhibitory potency [2]. Compounds bearing two dopamine-like pharmacophoric heads separated by an 8-carbon linker achieved an 82-fold gain in inhibition of [³H]CFT binding compared to dopamine itself, while bivalent compounds with a 6-carbon linker demonstrated comparable gains in dopamine transporter affinity [2]. The flexible propyl chain connecting the phenylethyl and ethyl ester components in ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate provides optimal spatial positioning for dual-site engagement [1].

Table 1: Dopamine Transporter Binding Affinity Comparison

Compound TypeKi Value (nM)Fold EnhancementBinding Site
Dopamine (monovalent)~16001 (reference)S1 only
Bivalent ligand (6-carbon spacer)~2080S1 + S2
Bivalent ligand (8-carbon spacer)~19.582S1 + S2
Hydroxydobutamine~5874S1 + S2
Dobutamine~20021S1 + S2

The enhanced binding affinity observed with bivalent ligands results from simultaneous occupancy of multiple discrete substrate-binding domains on the dopamine transporter protein [2]. Computational modeling and docking studies of the most potent bivalent ligands suggest concurrent binding to two distinct substrate-binding sites, supporting the multivalent ligand strategy for dopamine transporter inhibition [2]. These findings strongly indicate the existence of multiple dopamine transporter substrate-interaction sites, enabling the design of novel inhibitor classes based upon multivalent principles [2].

Spatial Requirements for Dual Substrate-Binding Domain Interactions

The dopamine transporter contains two functionally distinct substrate-binding domains that facilitate the enhanced binding observed with compounds like ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate [3] [4]. The primary substrate-binding site (S1) occupies a central position within the transmembrane domain, while the secondary substrate-binding site (S2) resides in the extracellular vestibule [3] [4].

Structural analysis reveals that the S1 site is positioned approximately 15 Å from the membrane surface and encompasses key residues including Asp79, Val152, and Ser422 [5] [6]. This primary site serves as the principal substrate transport pathway and maintains strict spatial requirements for effective ligand recognition [5]. The phenylethyl moiety of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate likely occupies this central binding domain, forming critical interactions with the hydrophobic pocket formed by transmembrane helices 1, 3, 6, and 8 [1] [5].

The S2 site, located approximately 25 Å from the membrane surface in the extracellular vestibule, contains residues spanning Phe319 to Phe325 along with Asn82 [3] [4]. This secondary binding domain functions as an allosteric modulator rather than a direct transport site, with substrate binding triggering conformational changes that enhance substrate release from the S1 site [3]. The ethyl ester terminus of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate appears optimally positioned to engage this secondary site through its flexible propyl spacer [1].

Table 2: Spatial Requirements for Dual Substrate-Binding Domain Interactions

Binding SiteLocationKey ResiduesFunctionDistance from Membrane (Å)
S1 (Primary)Central transmembrane domainAsp79, Val152, Ser422Substrate transport~15
S2 (Secondary)Extracellular vestibulePhe319-Phe325, Asn82Allosteric modulation~25

Mutagenesis studies have verified that residues aligned with those disrupting S1 or S2 binding in related transporters produce identical effects in dopamine transporter function [4]. Mutation of any critical residue in either binding domain abolishes active transport, consistent with the mechanism where S2 substrate binding acts allosterically as a symport effector to enhance inward opening and substrate release from S1 [4].

The spatial separation between S1 and S2 sites necessitates flexible linkers of specific lengths to achieve optimal dual occupancy [2] [7]. Compounds with spacers shorter than 6 carbons or longer than 10 carbons demonstrate reduced binding affinity, indicating precise spatial requirements for effective bivalent engagement [2]. The propyl chain length in ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate positions the compound within this optimal range for dual-site interaction [1].

Conformational Flexibility Analysis Using Molecular Dynamics Simulations

Molecular dynamics simulations have provided unprecedented insight into the conformational flexibility of dopamine transporter proteins and their interactions with compounds like ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate [5] [8]. These computational studies reveal that dopamine transporter function involves transitions between distinct conformational states: outward-facing open, outward-facing occluded, inward-facing occluded, and inward-facing open configurations [9] [10].

The outward-facing open state exhibits a transmembrane helix 1 to helix 6 distance of approximately 18 Å, with the extracellular gate open and the intracellular gate closed, providing high substrate accessibility from the extracellular space [9] [10]. Substrate binding induces transition to the outward-facing occluded state, characterized by a reduced transmembrane helix 1 to helix 6 distance of approximately 12 Å and closure of both gates [9] [10]. This occluded conformation represents a critical intermediate where substrate becomes trapped within the binding pocket [9].

Table 3: Conformational Flexibility Analysis from Molecular Dynamics Simulations

Conformational StateTM1-TM6 Distance (Å)Gate StatusSubstrate Accessibility
Outward-facing open~18Extracellular open, Intracellular closedHigh (extracellular)
Outward-facing occluded~12Both gates closedNone
Inward-facing occluded~12Both gates closedNone
Inward-facing open~16Extracellular closed, Intracellular openHigh (intracellular)

Molecular dynamics simulations demonstrate that binding of bivalent ligands like ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate significantly alters the conformational equilibrium of dopamine transporter proteins [5] [8]. The simultaneous occupancy of both S1 and S2 sites triggers conformational changes that stabilize specific transporter states [5]. Binding to the S2 site induces conformational shifts in the S1 site, facilitating water molecule permeation and promoting the inward-open conformation [11].

The conformational transitions involve coordinated movements of transmembrane helices 1 and 6, which function as gating elements in the alternating access mechanism [9] [5]. These helical movements are enabled by conserved hinge regions that undergo reorganization of interaction networks during the transport cycle [3]. The flexible nature of ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate allows optimal adaptation to these conformational changes while maintaining dual-site engagement [1].

Quantum mechanical calculations have emerged as the gold standard for understanding molecular recognition processes through accurate determination of charge distribution patterns. The molecular electrostatic potential derived from quantum mechanical calculations provides crucial insights into the electronic structure and binding characteristics of chemical compounds [1] [2] [3].

Density Functional Theory represents the most widely employed quantum mechanical approach for modeling molecular charge distributions, offering an optimal balance between computational efficiency and accuracy. The methodology involves solving the Kohn-Sham equations iteratively to obtain the electron density distribution, which directly relates to the charge distribution within the molecular system [4] [5] [6]. Modern DFT calculations achieve accuracies approaching 0.1 kcal/mol for electrostatic potential calculations, making them particularly valuable for predicting molecular recognition events [4] [7].

The choice of exchange-correlation functional significantly impacts the accuracy of charge distribution calculations. The B3LYP hybrid functional, combining Becke three-parameter exchange with Lee-Yang-Parr correlation, demonstrates excellent performance for molecular electrostatic potential calculations with typical accuracies of 2.5 kcal/mol [8] [9]. More recent functionals such as ωB97X-D incorporate dispersion corrections and long-range interactions, achieving improved accuracy of 1.5 kcal/mol for electrostatic potential calculations [6] [10].
Electrostatic potential fitting methods play a crucial role in translating quantum mechanical charge distributions into practical molecular recognition models. The CHELPG (Charges from Electrostatic Potentials using a Grid-based method) approach samples the electrostatic potential at grid points surrounding the molecule, achieving root mean square errors of 0.15 kcal/mol [2] [11]. The ESP-fitted charge model provides superior transferability and accuracy compared to traditional Mulliken population analysis, with typical errors reduced to 0.12 kcal/mol [12] [2].

The molecular electrostatic potential can be visualized through three-dimensional isosurfaces, typically calculated at the 0.002 au electron density level. These isosurfaces reveal regions of positive and negative electrostatic potential, corresponding to sites of favorable interaction with complementary charges [13] [14] [15]. The electrostatic potential maps provide direct insights into molecular recognition patterns, enabling prediction of binding sites and interaction strengths [16] [17].

Quantum mechanical charge distribution analysis extends beyond simple point charge models to include multipole expansions and distributed charge representations. The minimally distributed charge model captures geometry-dependent changes in electronic distribution, achieving accuracies of 0.5 kcal/mol for electrostatic potential reproduction [18]. These advanced charge models prove essential for understanding conformational effects on molecular recognition processes [18] [19].

MethodBasis SetAccuracy (kcal/mol)Charge Distribution MethodElectrostatic Potential Error (kcal/mol)
DFT B3LYP6-31G*2.5ESP-fitted0.5
DFT PBE6-31G*2.8ESP-fitted0.7
HF/6-31G*6-31G*1.8Mulliken1.2
MP26-31G*1.2Natural Population0.8
QCISD6-31G*0.8Natural Population0.6
ωB97X-D6-31G*1.5ESP-fitted0.4

Molecular Docking Studies with Neurotransmitter Sodium Symporters

Neurotransmitter sodium symporters represent a critical class of membrane proteins responsible for the sodium-dependent reuptake of neurotransmitters from synaptic clefts. These transporters utilize the electrochemical sodium gradient to drive the thermodynamically uphill transport of neurotransmitters, making them essential targets for understanding molecular recognition in neurobiological systems [20] [21] [22].

The LeuT transporter from Aquifex aeolicus serves as the prototypical structural model for neurotransmitter sodium symporter family members. The crystal structure reveals a unique architecture comprising ten transmembrane helices arranged in a pseudo-symmetrical fold, with the substrate binding site located centrally within the protein core [23] [24] [25]. The primary substrate binding site (S1) coordinates with residues from transmembrane helices 1, 3, 6, and 8, while being flanked by two distinct sodium binding sites (Na1 and Na2) [23] [26].

Molecular docking studies have revealed the existence of multiple binding sites within neurotransmitter sodium symporters, including a secondary substrate binding site (S2) located in the extracellular vestibule. This S2 site plays a crucial role in the transport mechanism, functioning as a "symport effector" that allosterically triggers the intracellular release of sodium ions and substrate from the primary binding site [27] [28]. The simultaneous occupation of both S1 and S2 sites demonstrates the complex nature of substrate recognition in these transporters [28].

The chloride dependence of eukaryotic neurotransmitter sodium symporters introduces additional complexity to molecular recognition processes. The chloride binding site, coordinated by residues aligned with positions 47, 254, and 290 in LeuT, requires neutralization during the transport cycle [26]. This creates a unique recognition environment where both substrate and chloride binding must be coordinated for efficient transport [26].

TransporterBinding SiteNa+ Binding SitesCl- DependenceBinding Affinity (µM)Conformational State
LeuTS1 Primary2Engineered25.0Occluded
DATS1 Primary2Yes0.5Outward-facing
SERTS1 Primary2Yes0.8Outward-facing
NETS1 Primary2Yes1.2Outward-facing
MhsTS1 Primary2No15.0Inward-facing
GAT-1S1 Primary1Yes3.5Occluded

Conformational dynamics play a fundamental role in molecular recognition by neurotransmitter sodium symporters. The alternating access mechanism involves transitions between outward-facing, occluded, and inward-facing states, each presenting distinct recognition surfaces for substrate binding [29] [22]. Molecular dynamics simulations have revealed that sodium binding facilitates the transition from occluded to outward-open conformations, establishing the molecular basis for cooperativity in substrate recognition [22].

The allosteric interaction networks within neurotransmitter sodium symporters connect sodium binding sites with global conformational changes critical for transport function. These networks involve dynamically coupled structural elements that propagate the effects of sodium binding throughout the transporter structure [22]. The conservation of these allosteric pathways across bacterial and eukaryotic transporters highlights their fundamental importance in molecular recognition processes [22].

Advanced molecular docking approaches incorporating quantum mechanical calculations have enhanced the accuracy of binding affinity predictions for neurotransmitter sodium symporters. The integration of QM/MM methods enables accurate treatment of charge distribution effects within the protein environment, leading to improved correlation between predicted and experimental binding affinities [30] [31]. These studies demonstrate correlation coefficients exceeding 0.76 for binding affinity predictions when proper electrostatic treatments are employed [31].

Comparative Molecular Field Analysis of Analog Series

Comparative Molecular Field Analysis emerges as a powerful three-dimensional quantitative structure-activity relationship technique that derives correlations between biological activity and molecular three-dimensional properties. The methodology involves systematic analysis of steric, electrostatic, and hydrogen bonding characteristics surrounding aligned molecules to establish predictive models for biological activity [32] [33] [34].

The CoMFA approach utilizes a three-dimensional grid system surrounding properly aligned molecules, with probe atoms placed at regular intervals to calculate interaction energies. The standard grid spacing of 2.0 Å provides optimal resolution for capturing molecular field variations while maintaining computational efficiency [35] [36]. Steric fields are typically calculated using Lennard-Jones potentials, while electrostatic fields employ Coulomb interactions between probe charges and molecular charge distributions [36] [11].
Electrostatic field calculations in CoMFA studies demonstrate superior predictive performance compared to steric fields alone. Cross-validated correlation coefficients of 0.724 for electrostatic fields significantly exceed those achieved with steric fields (0.542), indicating the critical importance of charge distribution patterns in molecular recognition [32] [33] [11]. The combination of multiple field types achieves even higher predictive accuracy, with cross-validated R² values reaching 0.847 for integrated steric and electrostatic models [34].

The quality of charge distribution calculations directly impacts CoMFA model performance. ESP-fitted charges derived from quantum mechanical calculations consistently outperform Mulliken population analysis charges, with cross-validated R² values increasing from 0.61 to 0.76 when ESP-fitted charges are employed [11]. This improvement reflects the superior ability of ESP-fitted charges to reproduce molecular electrostatic potentials in three-dimensional space [11].

Molecular alignment represents the most critical factor determining CoMFA model success. The Field Fit alignment procedure minimizes field differences rather than atomic coordinate differences, providing a more appropriate basis for three-dimensional field comparisons [35]. This approach proves particularly valuable for structurally diverse analog series where traditional structural alignment methods may fail [35].

Field TypeGrid Spacing (Å)Cross-validated R²Standard ErrorPredictive R²Contribution (%)
Steric2.00.5420.1560.49835.2
Electrostatic2.00.7240.1190.68542.8
Hydrophobic2.00.6180.1420.57315.3
Hydrogen Bonding2.00.5890.1480.5316.7
Combined2.00.8470.0890.792100.0

Advanced CoMFA methodologies incorporate multiple field types to capture the complete spectrum of molecular recognition interactions. Hydrophobic field calculations, based on molecular lipophilicity patterns, contribute 15.3% to overall model performance [37]. Hydrogen bonding fields, calculated using directional interaction potentials, provide additional specificity for molecules capable of forming hydrogen bonds [37].

The statistical analysis of CoMFA models employs partial least squares regression to handle the high dimensionality of molecular field data. Cross-validation procedures ensure model robustness and prevent overfitting, with leave-one-out cross-validation being the standard approach for model evaluation [32] [38]. External validation using independent test sets provides the ultimate assessment of model predictive capability [33].

CoMFA contour maps provide visual interpretation of structure-activity relationships by displaying regions where molecular field changes correlate with biological activity variations. Green contours indicate regions where increased steric bulk enhances activity, while yellow contours show regions where steric bulk reduces activity [39] [40]. Similarly, blue contours represent regions where positive electrostatic potential increases activity, while red contours indicate regions where negative potential is favorable [39] [40].
The molecular recognition binding energy analysis reveals the quantitative contributions of different interaction types to overall binding affinity. Electrostatic interactions provide the strongest individual contribution at -8.5 kcal/mol, followed by hydrogen bonding interactions at -6.8 kcal/mol [17]. The cumulative effect of all interaction types results in total binding energies of -25.5 kcal/mol, demonstrating the cooperative nature of molecular recognition processes [17].

Machine learning approaches have enhanced CoMFA methodology through the integration of continuous molecular field representations with kernel-based learning algorithms. These advanced methods achieve improved predictive accuracy by capturing non-linear relationships between molecular fields and biological activity [41]. The incorporation of molecular field overlap integrals as similarity measures provides a more sophisticated approach to molecular comparison [41].

Electrostatic Potential MethodCharge ModelAccuracy (RMSE)Computational CostTransferability
CHELPGGrid-based0.15MediumGood
Merz-KollmanGrid-based0.18MediumGood
ESP-fittedGrid-based0.12MediumExcellent
Natural PopulationOrbital-based0.22LowFair
MullikenOrbital-based0.35LowPoor
HirshfeldOrbital-based0.25LowFair

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

321.19400834 g/mol

Monoisotopic Mass

321.19400834 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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